molecular formula C13H14ClNO B1482354 4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole CAS No. 1941174-59-9

4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole

Cat. No.: B1482354
CAS No.: 1941174-59-9
M. Wt: 235.71 g/mol
InChI Key: GBBOJXUUKIKICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole is a chemical compound with the molecular formula C₁₄H₁₄ClNO It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of a chlorine atom and a cyclopropoxyethyl group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole typically involves the following steps:

  • Indole Derivative Formation: The starting material is usually an indole derivative, which undergoes halogenation to introduce the chlorine atom at the 4-position.

  • Cyclopropoxyethyl Group Addition: The cyclopropoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopropoxyethyl halide reacts with the indole derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at different positions of the indole ring can yield a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

  • Reduction Products: this compound hydride.

  • Substitution Products: Various alkylated or aminated derivatives.

Scientific Research Applications

4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole is unique due to its specific structural features. Similar compounds include:

  • 4-Chloroindole: Lacks the cyclopropoxyethyl group.

  • 1-(2-Cyclopropoxyethyl)indole: Lacks the chlorine atom at the 4-position.

  • 4-Chloro-1-ethylindole: Has an ethyl group instead of cyclopropoxyethyl.

Properties

IUPAC Name

4-chloro-1-(2-cyclopropyloxyethyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c14-12-2-1-3-13-11(12)6-7-15(13)8-9-16-10-4-5-10/h1-3,6-7,10H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBOJXUUKIKICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCN2C=CC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole
Reactant of Route 6
Reactant of Route 6
4-Chloro-1-(2-cyclopropoxyethyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.